molecular formula C13H17ClO3 B14039061 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one

Cat. No.: B14039061
M. Wt: 256.72 g/mol
InChI Key: PEJAGRFTBBGTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxy groups may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxy groups, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(2,4-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

PEJAGRFTBBGTOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.